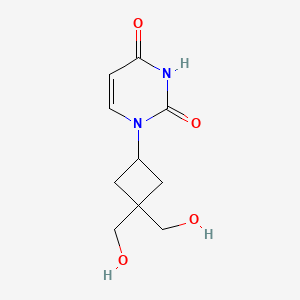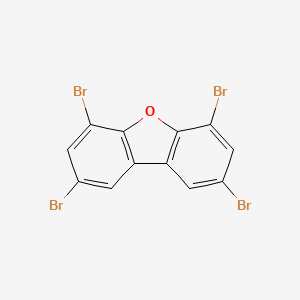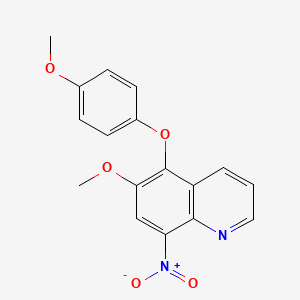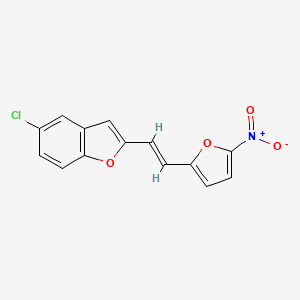![molecular formula C13H12N2O4 B12897489 4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester CAS No. 62175-50-2](/img/structure/B12897489.png)
4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-acetamidobenzoyl chloride with ethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the acetamido group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce various reduced oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The acetamido group enhances its solubility and bioavailability, facilitating its interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Another related compound with variations in the substituents on the oxazole ring.
Uniqueness
Methyl 5-(2-acetamidophenyl)oxazole-4-carboxylate is unique due to its specific acetamido group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
62175-50-2 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
methyl 5-(2-acetamidophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-8(16)15-10-6-4-3-5-9(10)12-11(13(17)18-2)14-7-19-12/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
BSCFGWYAXCHUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1C2=C(N=CO2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)


![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide](/img/structure/B12897464.png)

![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)


